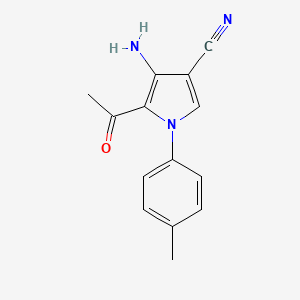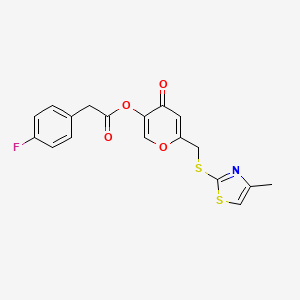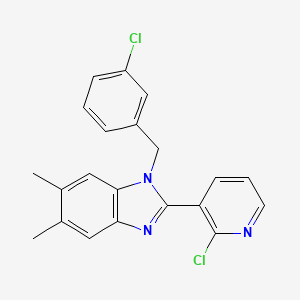
5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound with the molecular formula C14H13N3O. It has a molecular weight of 239.27 . This compound is part of the pyrrole family, which is known to possess diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring system, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with an acetyl group at the 5-position, an amino group at the 4-position, and a 4-methylphenyl group at the 1-position .Chemical Reactions Analysis
Pyrrole compounds, including this compound, are known to be reactive. The C2 and C5 positions of pyrroles are more reactive for C–H bond functionalization compared to the C3 and C4 positions .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 445.1±45.0 °C .Aplicaciones Científicas De Investigación
Corrosion Inhibitors
One significant application of compounds similar to "5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile" is as corrosion inhibitors. Research has demonstrated the efficacy of certain pyrrole derivatives as corrosion inhibitors for metals in acidic environments. These compounds exhibit strong adsorption onto metal surfaces, providing protection against corrosion. This application is crucial for industries that require the longevity and integrity of metal components in corrosive environments (Verma et al., 2015).
Antitumor Agents
Derivatives of pyrrole have been synthesized and evaluated for their antitumor properties. These studies have led to the development of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters showing promising cytotoxicity against various cancer cell lines. Such compounds offer a pathway for developing new anticancer therapies, demonstrating the potential of pyrrole derivatives in medicinal chemistry (Liu et al., 2006).
Organic Synthesis and Ligands
In the realm of organic synthesis, pyrrole derivatives have served as key intermediates and ligands for constructing complex molecules. For example, a bis(oxazolinyl)pyrrole has been developed as a new monoanionic tridentate supporting ligand, leading to highly active palladium catalysts for Suzuki-type C−C coupling reactions. This application underscores the versatility of pyrrole derivatives in facilitating a wide range of chemical transformations, essential for pharmaceuticals and material science (Mazet & Gade, 2001).
Antimicrobial Compounds
Pyrrole derivatives have also been explored for their antimicrobial activities. Novel pyridothienopyrimidines and pyridothienotriazines, structurally related to "this compound," have been synthesized and tested for their antimicrobial properties. These compounds present new opportunities for developing antimicrobial agents to combat resistant pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-12(6-4-9)17-8-11(7-15)13(16)14(17)10(2)18/h3-6,8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXZFQFJGDCJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=C2C(=O)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)


![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)

